molecular formula C14H21ClN2O4S B345097 1-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)-4-ethylpiperazine CAS No. 708216-30-2

1-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)-4-ethylpiperazine

Cat. No.: B345097
CAS No.: 708216-30-2
M. Wt: 348.8g/mol
InChI Key: RPGOGYFIOKGUNQ-UHFFFAOYSA-N
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Description

1-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)-4-ethylpiperazine is a chemical compound with a molecular formula of C13H19ClN2O4S This compound is characterized by the presence of a piperazine ring substituted with a 4-chloro-2,5-dimethoxyphenylsulfonyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)-4-ethylpiperazine typically involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 4-ethylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)-4-ethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)-4-ethylpiperazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-4-chloroamphetamine (DOC): A psychedelic compound with a similar phenyl structure.

    4-Chloro-2,5-dimethoxyphenyl isothiocyanate: Another compound with a 4-chloro-2,5-dimethoxyphenyl group.

Uniqueness

1-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)-4-ethylpiperazine is unique due to the presence of both a sulfonyl group and a piperazine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O4S/c1-4-16-5-7-17(8-6-16)22(18,19)14-10-12(20-2)11(15)9-13(14)21-3/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGOGYFIOKGUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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